molecular formula C11H19N3O5S B7111126 ethyl 4-(2-methoxypropylsulfonylamino)-2-methyl-1H-imidazole-5-carboxylate

ethyl 4-(2-methoxypropylsulfonylamino)-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B7111126
M. Wt: 305.35 g/mol
InChI Key: BSUAVUYFHIRCMR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxypropylsulfonylamino)-2-methyl-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methoxypropylsulfonylamino)-2-methyl-1H-imidazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is formed through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via sulfonylation reactions using sulfonyl chlorides or sulfonyl anhydrides.

    Esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxypropylsulfonylamino)-2-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2-methoxypropylsulfonylamino)-2-methyl-1H-imidazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methoxypropylsulfonylamino)-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in disease processes.

Comparison with Similar Compounds

Ethyl 4-(2-methoxypropylsulfonylamino)-2-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Known for its biological activities and structural similarities.

    Indole Derivatives: Possess diverse biological activities and are widely studied for their therapeutic potential.

    Pyrimidine Derivatives: Known for their pharmacological effects, including anti-inflammatory and antimicrobial activities.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-(2-methoxypropylsulfonylamino)-2-methyl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O5S/c1-5-19-11(15)9-10(13-8(3)12-9)14-20(16,17)6-7(2)18-4/h7,14H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUAVUYFHIRCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C)NS(=O)(=O)CC(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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